molecular formula C10H16ClNO B6175347 1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride CAS No. 2503205-60-3

1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride

Cat. No.: B6175347
CAS No.: 2503205-60-3
M. Wt: 201.7
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Description

1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is known for its unique structure, which includes a piperidin-4-one core substituted with a pent-4-yn-1-yl group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride typically involves the reaction of piperidin-4-one with pent-4-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidin-4-one derivatives .

Scientific Research Applications

1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Piperidin-4-one: A simpler analog without the pent-4-yn-1-yl group.

    1-(4-chlorophenyl)piperidin-4-one: A derivative with a chlorophenyl group instead of the pent-4-yn-1-yl group.

    1-(4-methoxyphenyl)piperidin-4-one: A compound with a methoxyphenyl group substitution.

Uniqueness

1-(pent-4-yn-1-yl)piperidin-4-one hydrochloride is unique due to the presence of the pent-4-yn-1-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

2503205-60-3

Molecular Formula

C10H16ClNO

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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